molecular formula C20H18N2O4 B577656 Methyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1335055-96-3

Methyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B577656
CAS No.: 1335055-96-3
M. Wt: 350.374
InChI Key: OSORHYPIVHATHQ-UHFFFAOYSA-N
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Description

Methyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the condensation of benzylamine with ethyl acetoacetate, followed by cyclization and esterification reactions. The reaction conditions often require the use of a base such as sodium ethoxide and solvents like ethanol. The process may also involve heating under reflux to facilitate the cyclization step.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate cellular processes through its interaction with nucleic acids and proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • 1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinecarboxylate
  • 2,4-dioxo-1,3-diazetidine-1,3-bis (methyl-m-phenylene) diisocyanate

Uniqueness

Methyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its dibenzyl substitution, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs.

Properties

IUPAC Name

methyl 1,3-dibenzyl-2,4-dioxopyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-26-19(24)17-14-21(12-15-8-4-2-5-9-15)20(25)22(18(17)23)13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSORHYPIVHATHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C(=O)N(C1=O)CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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